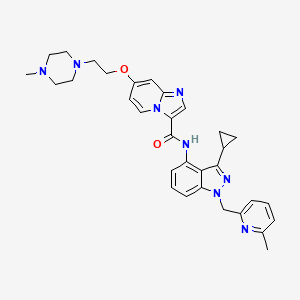![molecular formula C13H9NO3S B2465921 Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate CAS No. 1469294-49-2](/img/structure/B2465921.png)
Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate is a heterocyclic compound that belongs to the thienoquinoline family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure of this compound includes a thienoquinoline core, which is known for its diverse pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate typically involves a multi-step process starting from aniline. The key steps include nucleophilic aromatic substitution and cyclization reactions. One efficient method involves the following steps :
Starting Material: Aniline is used as the starting material.
Nucleophilic Aromatic Substitution: Aniline undergoes nucleophilic aromatic substitution to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the thienoquinoline core.
Esterification: The carboxylic acid group is esterified to form the methyl ester.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline core.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used.
Major Products
The major products formed from these reactions include various substituted thienoquinoline derivatives, which can have different biological activities.
Applications De Recherche Scientifique
Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored as a potential kinase inhibitor and has shown activity against various biological targets, including serine-threonine and tyrosine kinases.
Anticancer Research: Derivatives of this compound have been investigated for their anticancer properties.
Antimalarial Agents: Some analogs have shown effectiveness as antimalarial agents.
Enzyme Inhibitors: The compound has been studied as an enhancer of in-vitro alpha-amylase activity.
Mécanisme D'action
The mechanism of action of methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate involves inhibition of specific kinases. The compound binds to the active site of the kinase, preventing its activity and thereby inhibiting the downstream signaling pathways that are crucial for cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid: This compound is similar but lacks the methyl ester group.
Thieno[3,2-c]quinolin-4(5H)-ones: These compounds share the thienoquinoline core but have different substituents.
Uniqueness
Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the methyl ester group enhances its solubility and bioavailability compared to its acid counterpart .
Propriétés
IUPAC Name |
methyl 4-oxo-5H-thieno[3,2-c]quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3S/c1-17-13(16)10-6-8-11(18-10)7-4-2-3-5-9(7)14-12(8)15/h2-6H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCQXNSBAQYRQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4-Chlorophenyl)pyrazol-4-yl]methanamine;hydrochloride](/img/structure/B2465842.png)
![N-(1-cyanocyclohexyl)-2-(2-{4-[2-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}pyrrolidin-1-yl)acetamide](/img/structure/B2465843.png)


![N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2465847.png)
![(E)-2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2465848.png)
![N-{[1-hydroxy-3-(trifluoromethyl)cyclohexyl]methyl}prop-2-enamide](/img/structure/B2465851.png)




![2-[4-(4-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime](/img/structure/B2465859.png)
![4-ethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2465861.png)
